2-Amino-4,5-dihydrofuran-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,3-dihydrofuran-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-3-4-1-2-8-5(4)7/h1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYTVYBGYYTXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C1C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540157 | |
| Record name | 2-Amino-4,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27512-24-9 | |
| Record name | 2-Amino-4,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 4,5 Dihydrofuran 3 Carbonitrile and Its Functionalized Derivatives
Multi-component Cyclization Strategies for Dihydrofuran Formation
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to building molecular complexity from simple precursors in a single step. These strategies are particularly well-suited for the synthesis of polysubstituted heterocyclic systems like 2-amino-4,5-dihydrofuran-3-carbonitrile.
Catalyst-Free and Environmentally Benign Protocols
In recent years, the development of catalyst-free and environmentally benign synthetic protocols has gained significant traction, aligning with the principles of green chemistry. One-pot, three-component reactions (3CRs) have been successfully employed for the synthesis of highly functionalized this compound frameworks. A notable example involves the reaction of a phenacyl halide (e.g., phenacyl bromide), malononitrile (B47326), and a 4-oxo-4H-chromene-3-carbaldehyde.
This method proceeds without the need for a metal catalyst, often utilizing green solvents, and is characterized by its operational simplicity, short reaction times, and high yields (typically 80-85%). The reaction sequence is believed to initiate with the formation of phenacylmalononitrile from phenacyl bromide and malononitrile, which then reacts with the aldehyde component to furnish the final dihydrofuran product. The value of this approach lies in its efficiency, convenient purification process, and adherence to environmentally friendly principles. While many catalyst-free MCRs are documented for analogous heterocyclic systems like pyran and benzopyran derivatives, this specific protocol demonstrates a direct and efficient route to the target dihydrofuran scaffold.
Tandem Reaction Sequences for Polysubstituted 2-Amino-4,5-dihydrofuran-3-carbonitriles
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step. This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste.
The synthesis of polysubstituted 2-amino-4,5-dihydrofuran-3-carbonitriles is effectively achieved through a tandem Michael addition-cyclization sequence. A prime example is the phase-transfer catalyst (PTC) mediated reaction between nitroalkenes and 1,3-dicarbonyl compounds. This process allows for the one-step construction of the dihydrofuran ring with a variety of substituents. The reaction is initiated by a Michael addition of the enolate of the 1,3-dicarbonyl compound to the nitroalkene, followed by an intramolecular cyclization. A key feature of this reaction is the subsequent elimination of the nitro group, which is converted to a nitrite (B80452) ion. This methodology provides a versatile pathway to a wide range of polysubstituted dihydrofurans.
Another relevant tandem approach is the three-component reaction mentioned previously, which can be classified as a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence, leading directly to the highly substituted dihydrofuran ring system.
Organocatalytic and Metal-Catalyzed Approaches
The use of catalysts provides a powerful means to control the reactivity and selectivity of chemical transformations. Both organocatalysis and metal catalysis have been instrumental in developing sophisticated methods for the synthesis of complex molecules, including the chiral and functionalized derivatives of this compound.
Enantioselective Catalysis in Chiral this compound Synthesis
The production of enantiomerically pure compounds is of paramount importance in pharmacology. Asymmetric organocatalysis has emerged as a key technology for achieving this, and its principles are directly applicable to the synthesis of chiral 2-amino-4,5-dihydrofuran-3-carbonitriles. The enantioselective synthesis of the analogous 2-amino-4H-chromene derivatives has been achieved using bifunctional cinchona alkaloids as catalysts.
In these reactions, a tandem Michael addition-cyclization between a diketone and an alkylidenecyanoacetate is catalyzed by a quinine-derived thiourea (B124793). The catalyst activates both nucleophile and electrophile through hydrogen bonding, controlling the stereochemical outcome of the reaction. This strategy yields products with high yields and good enantioselectivities (up to 82% ee). A similar approach, employing a chiral salen-cobalt(II) complex, has also been reported for related systems. These methodologies provide a clear blueprint for the development of enantioselective syntheses of chiral this compound derivatives by reacting an appropriate α-hydroxy ketone with an activated alkene under the control of a suitable chiral catalyst.
Table 1: Representative Organocatalyzed Asymmetric Synthesis of 2-Amino-4H-Chromene Analogs
| Entry | Aldehyde/Ketone Component | Alkene Component | Catalyst | Yield (%) | ee (%) |
| 1 | 1,3-Cyclohexanedione | Ethyl 2-cyano-3-phenylacrylate | Quinine-Thiourea | 92 | 82 |
| 2 | Dimedone | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | Quinine-Thiourea | 90 | 78 |
| 3 | 1,3-Cyclohexanedione | Methyl 2-cyano-3-(4-nitrophenyl)acrylate | Quinine-Thiourea | 85 | 80 |
This table presents data for the synthesis of analogous 2-amino-4H-chromene structures to illustrate the potential effectiveness of the methodology for this compound synthesis.
Tin-Catalyzed Cycloadditions in Dihydrofuran Chemistry
Organotin compounds have been utilized as catalysts in various organic transformations. While less common than other metals, tin catalysts can mediate specific cycloaddition reactions. For instance, the organotin-catalyzed reaction of arylmethylene malononitriles with α-mercaptoketones has been reported for the synthesis of 2-amino-4,5-dihydrothiophenes, the sulfur analogs of the target dihydrofurans.
This reaction proceeds via a Michael addition followed by an intramolecular cyclization, where the tin catalyst likely plays a role in activating the substrates. Given the chemical similarities between α-mercaptoketones and α-hydroxyketones, this methodology represents a plausible, albeit less explored, route for the tin-catalyzed synthesis of 2-amino-4,5-dihydrofuran-3-carbonitriles.
Copper-Mediated and Other Metal-Catalyzed Transformations
Copper catalysis is a versatile tool in organic synthesis due to the metal's low cost, low toxicity, and diverse reactivity. Copper-catalyzed reactions have been developed for the synthesis of furan (B31954) rings, which are directly relevant to the target molecule. One such protocol involves the copper-mediated cyclization of O-acetyl oximes with β-ketonitriles to afford polysubstituted 3-cyanofurans. This redox-neutral reaction proceeds via radical intermediates, with the copper catalyst acting both as a reductant for the oxime ester and as an activator for the active methylene (B1212753) compound. This heteroannulation strategy provides a direct entry to the furan-3-carbonitrile core.
Furthermore, copper-mediated amination reactions on pre-existing dihydrofuran-fused ring systems have been demonstrated, showcasing the utility of copper in the late-stage functionalization of these scaffolds. Other transition metals, such as palladium, have also been employed in domino reactions that, while not directly producing dihydrofurans, utilize similar mechanistic steps (e.g., Heck reaction followed by intramolecular Michael addition) that could be adapted for the synthesis of the target heterocyclic system.
Table 2: Copper-Catalyzed Synthesis of Polysubstituted 3-Cyanofurans
| Entry | O-acetyl oxime | β-ketonitrile | Catalyst System | Yield (%) |
| 1 | Acetophenone oxime acetate | Benzoylacetonitrile | Cu(OAc)₂ / Bipy | 85 |
| 2 | 4-Methylacetophenone oxime acetate | Benzoylacetonitrile | Cu(OAc)₂ / Bipy | 82 |
| 3 | Acetophenone oxime acetate | 3-Oxo-3-phenylpropanenitrile | Cu(OAc)₂ / Bipy | 78 |
This table shows representative yields for the synthesis of furan-3-carbonitriles, a structurally related core, illustrating the potential of copper catalysis.
Stereoselective Synthesis of Chiral 2-Amino-4,5-dihydrofuran-3-carbonitriles
The development of synthetic methods to control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically relevant molecules. For 2-amino-4,5-dihydrofuran-3-carbonitriles, establishing stereocenters in a predictable manner is crucial for creating optically active compounds. Advanced strategies, including umpolung reactivity and diastereoselective cyclizations, have been effectively employed to achieve this goal.
Umpolung Strategy for Enantioselective Synthesis
A significant advancement in the synthesis of chiral this compound derivatives has been achieved through a novel umpolung strategy. nih.govmdpi.com This approach facilitates a highly enantioselective cascade reaction involving the aldol (B89426) addition, cyclization, and tautomerization of 2-(2-oxoindolin-3-yl)malononitrile with various active carbonyl compounds. nih.gov The methodology has proven effective for creating enantio-enriched multifunctional dispiro[this compound]bisoxindoles, which possess adjacent spiro-stereocenters. mdpi.com
This organocatalytic cascade reaction demonstrates high efficiency, achieving excellent enantioselectivities that range from 85% to 97% enantiomeric excess (ee). mdpi.com The resulting dispiro compounds can be transformed into more complex molecular architectures without compromising the established diastereo- and enantioselectivity. nih.govmdpi.com This atom-economic synthesis provides a valuable pathway to optically active spirooxindole-dihydrofurans, a scaffold of significant interest in medicinal chemistry. mdpi.com
Table 1: Enantioselective Synthesis of Dispiro[this compound]bisoxindoles via Umpolung Strategy mdpi.com
| Entry | Carbonyl Substrate | Product ID | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Isatin | 4ag | 68 | 97 |
| 2 | Ninhydrin | - | High | 85 to 97 |
Note: Data is based on reported examples; specific yields for all substrates were not detailed in the provided sources.
Diastereoselective Control in Cyclization Reactions
Diastereoselective control is critical when multiple stereocenters are formed in a single reaction. The umpolung-based cascade reaction is a powerful example of achieving such control in the synthesis of functionalized 2-amino-4,5-dihydrofuran-3-carbonitriles. nih.govmdpi.com The methodology affords dispiro bisoxindole products with excellent diastereoselectivity, effectively controlling the spatial orientation of the newly formed adjacent spiro-stereocenters. nih.gov
The transformation proceeds through a sequence of aldol addition, cyclization, and tautomerization, where the stereochemical outcome is directed by the chiral organocatalyst. mdpi.com This control ensures the formation of a specific diastereomer from the multiple possibilities, which is a significant challenge in complex molecule synthesis. While other methods exist for synthesizing related dihydrofuran structures, the ability of this cascade reaction to precisely establish both enantioselectivity and diastereoselectivity in a single, efficient process represents a notable synthetic achievement. mdpi.comnih.gov
Substrate Scope and Reactivity Patterns in this compound Synthesis
The versatility of synthetic routes to 2-amino-4,5-dihydrofuran-3-carbonitriles is largely defined by the range of compatible starting materials. The substrate scope has been expanded through various methodologies, including reactions utilizing α-hydroxy ketones, condensations involving malononitrile and other active methylene compounds, and specific approaches starting from phenylglyoxals and indoles.
Utilization of α-Hydroxy Ketones and 1,1-Dicyanoalkenes
The reaction between α-hydroxy ketones and compounds containing a dicyano-substituted carbon, such as malononitrile (a 1,1-dicyanoalkane), provides a direct route to the this compound core. This transformation typically proceeds via a base-catalyzed Michael-type addition followed by an intramolecular cyclization.
A specific example involves the treatment of 2-hydroxy-1,4-bis(3,4-methylenedioxyphenyl)-3-butenone with malononitrile (propanedinitrile) in the presence of diethylamine (B46881) as a catalyst. This reaction affords 2-amino-3-cyano-4,5-bis(methylenedioxybenzyl)furan. In this case, the reaction leads to the aromatic furan, but it proceeds through a dihydrofuran intermediate, highlighting the fundamental reactivity pattern. The unique reactivity of α-hydroxy ketones, which contain both a nucleophilic hydroxyl group and an electrophilic carbonyl center, is key to the formation of the heterocyclic ring.
Condensations with Malononitrile and Active Methylene Compounds
Malononitrile is a highly versatile active methylene compound that serves as a cornerstone in the synthesis of 2-amino-4,5-dihydrofuran-3-carbonitriles. Its acidic methylene protons are easily removed by a base, generating a potent carbon nucleophile that readily participates in condensation reactions. wikipedia.org
The Knoevenagel condensation between malononitrile and various ketones or aldehydes is a common initial step. wikipedia.org For instance, a three-component reaction involving phenylglyoxals, indoles, and malononitrile yields β,β-dicyanoketones. These intermediates are then reduced to furnish the final indole-substituted 2-amino-4,5-dihydrofuran-3-carbonitriles. organic-chemistry.org Similarly, derivatives of malononitrile, such as 2-(2-oxoindolin-3-yl)malononitrile, are employed in cascade reactions with carbonyl compounds to produce complex dispiro derivatives of the target dihydrofuran system. nih.govmdpi.com The reactivity of the active methylene group is central to these transformations, enabling the initial C-C bond formation that ultimately leads to the dihydrofuran ring.
Approaches from Phenylglyoxals and Indoles
A specific and efficient two-step synthesis for novel indole-substituted 2-amino-4,5-dihydrofuran-3-carbonitriles has been developed utilizing phenylglyoxals, indoles, and malononitrile. organic-chemistry.org This green chemistry approach uses water as a solvent, enhancing its environmental compatibility.
The first step is a three-component reaction between a phenylglyoxal, an indole, and malononitrile under catalyst-free aqueous conditions to produce an indole-substituted β,β-dicyanoketone intermediate. In the second step, this ketone is selectively reduced using sodium borohydride (B1222165) in water at room temperature. This reduction triggers an intramolecular cyclization to yield the desired indole-substituted 2-amino-4,5-dihydrofuran-3-carbonitriles in good yields. organic-chemistry.org
Table 2: Synthesis of Indole-Substituted Dihydrofurans from Phenylglyoxals and Indoles organic-chemistry.org
| Phenylglyoxal Derivative | Indole Derivative | Intermediate Product | Final Product Yield (%) |
| Phenylglyoxal | Indole | β,β-dicyanoketone derivative | Good |
| Substituted Phenylglyoxal | Substituted Indole | β,β-dicyanoketone derivative | Good |
Note: The source describes the yields as "good" without providing specific percentages for each derivative.
Phenacyl Bromide and Chromene-Carbaldehyde Mediated Syntheses
A significant advancement in the synthesis of highly functionalized this compound derivatives has been achieved through a one-pot, three-component reaction. This diastereoselective process utilizes phenacyl bromide, malononitrile, and 4-oxo-4H-chromene-3-carbaldehyde to construct the dihydrofuran framework with considerable efficiency. researchgate.net The reaction proceeds sequentially, where phenacylmalononitrile is first formed from the reaction of phenacyl bromide and malononitrile. This intermediate then reacts with 4-oxo-4H-chromene-3-carbaldehyde to yield the final product. researchgate.net
This synthetic strategy is noted for its operational simplicity, relatively short reaction times, and high yields, typically ranging from 80% to 85%. researchgate.net The absence of a metal catalyst and the use of greener solvents are also advantageous aspects of this methodology. researchgate.net The resulting this compound derivatives are highly functionalized, incorporating the chromenone substituent, which is of interest in medicinal chemistry.
The general reaction scheme can be depicted as follows:
Step 1: Formation of Phenacylmalononitrile Phenacyl bromide reacts with malononitrile in the presence of a base to form phenacylmalononitrile.
Step 2: Three-Component Reaction The in situ generated phenacylmalononitrile undergoes a Michael addition to the activated double bond of 4-oxo-4H-chromene-3-carbaldehyde, followed by an intramolecular cyclization and tautomerization to afford the final 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-phenyl-4,5-dihydrofuran-3-carbonitrile derivative.
A representative selection of synthesized derivatives using this method is presented in the table below, showcasing the versatility of the reaction with various substituted phenacyl bromides.
| Entry | Ar (from Phenacyl Bromide) | Product | Yield (%) |
| 1 | C₆H₅ | 2-Amino-4-(4-oxo-4H-chromen-3-yl)-5-phenyl-4,5-dihydrofuran-3-carbonitrile | 85 |
| 2 | 4-BrC₆H₄ | 2-Amino-5-(4-bromophenyl)-4-(4-oxo-4H-chromen-3-yl)-4,5-dihydrofuran-3-carbonitrile | 83 |
| 3 | 4-ClC₆H₄ | 2-Amino-5-(4-chlorophenyl)-4-(4-oxo-4H-chromen-3-yl)-4,5-dihydrofuran-3-carbonitrile | 84 |
| 4 | 4-FC₆H₄ | 2-Amino-5-(4-fluorophenyl)-4-(4-oxo-4H-chromen-3-yl)-4,5-dihydrofuran-3-carbonitrile | 80 |
| 5 | 4-CH₃C₆H₄ | 2-Amino-5-(4-methylphenyl)-4-(4-oxo-4H-chromen-3-yl)-4,5-dihydrofuran-3-carbonitrile | 82 |
| 6 | 4-CH₃OC₆H₄ | 2-Amino-5-(4-methoxyphenyl)-4-(4-oxo-4H-chromen-3-yl)-4,5-dihydrofuran-3-carbonitrile | 81 |
Elucidation of Reaction Mechanisms and Computational Investigations of 2 Amino 4,5 Dihydrofuran 3 Carbonitrile Formation
Detailed Mechanistic Pathways of Dihydrofuran Ring Closure
The formation of the 2-Amino-4,5-dihydrofuran-3-carbonitrile scaffold typically proceeds through a sequence of well-established organic reactions, primarily involving nucleophilic additions and subsequent intramolecular cyclizations. The specific pathway can be influenced by the choice of starting materials and reaction conditions.
A common and efficient strategy for the synthesis of substituted dihydrofurans involves a domino reaction sequence initiated by a nucleophilic attack. researchgate.net In the context of this compound, a plausible and widely accepted mechanism begins with the Michael-type addition of a carbanion derived from an active methylene (B1212753) compound, such as malononitrile (B47326), to an appropriate electrophile.
The reaction is often catalyzed by a base, which deprotonates the malononitrile to generate a potent nucleophile. This nucleophile then attacks an electrophilic center, such as an epoxide or an α-haloketone. For instance, the reaction between an epoxide and malononitrile would proceed via a nucleophilic ring-opening of the epoxide. The resulting intermediate is an alkoxide bearing a nitrile and a potential amino group precursor.
This is followed by a crucial intramolecular 5-endo-trig cyclization. thieme-connect.de The negatively charged oxygen atom of the alkoxide intermediate acts as an intramolecular nucleophile, attacking the carbon of one of the nitrile groups. This type of cyclization, while sometimes disfavored by Baldwin's rules, can be facilitated by the specific electronic and steric properties of the substrates. thieme-connect.de An alternative and very common pathway involves the reaction of an α,β-unsaturated carbonyl compound with malononitrile, followed by intramolecular cyclization of the resulting adduct. semanticscholar.org
A similar mechanistic paradigm has been computationally studied for the synthesis of analogous sulfur-containing heterocycles, specifically trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.gov In that case, the reaction proceeds through the formation of a Michael adduct which then undergoes cyclization. nih.gov This highlights a general mechanistic principle where a conjugate addition is followed by an intramolecular ring-closing step to form the five-membered heterocyclic ring. nih.govsioc.ac.cn The final step often involves a tautomerization to yield the stable enamine product.
Table 1: Key Steps in Dihydrofuran Ring Closure via Nucleophilic Addition
| Step | Description | Intermediate/Product |
| 1. Nucleophilic Attack | Michael addition of a malononitrile-derived carbanion to an electrophile (e.g., epoxide, α-haloketone). | Acyclic adduct with alkoxide and nitrile functionalities. |
| 2. Intramolecular Cyclization | The alkoxide attacks one of the nitrile groups, leading to the closure of the five-membered ring. | A cyclic imino-ether intermediate. |
| 3. Tautomerization | Proton transfer leads to the formation of the thermodynamically more stable enamine structure. | This compound. |
Tautomerization is a critical process in the synthesis of this compound, ensuring the formation of the stable final product. Following the intramolecular cyclization step, an intermediate cyclic imine is formed. This imine rapidly undergoes tautomerization to the more stable enamine form. This imine-enamine tautomerism is a key thermodynamic driving force for the reaction, as the resulting enamine is stabilized by conjugation of the amino group's lone pair with the double bond and the nitrile group.
While simple tautomerization is the most direct process for the final step in the formation of the target molecule, other more complex rearrangement reactions are also known in dihydrofuran synthesis. For example, the Cloke-Wilson rearrangement allows for the construction of 2,3-dihydrofurans from doubly activated cyclopropanes through a carbocation-initiated tandem intramolecular ring-opening/recyclization process. organic-chemistry.org Additionally, ring-rearrangement metathesis (RRM) has been employed as a powerful method for constructing complex dihydrofuran structures from simpler cyclic olefins. researchgate.net Other approaches include electrocyclic ring-closure reactions, which can be used to form fused furan (B31954) ring systems. acs.org Although these specific rearrangements may not be directly involved in the most common syntheses of this compound, they represent the diverse array of mechanistic possibilities available for the formation of the dihydrofuran core.
Quantum Chemical Studies and Computational Modeling
To gain deeper insight into the reaction dynamics, energetics, and the structures of transient species, computational modeling has emerged as an indispensable tool. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a molecular-level understanding of the reaction mechanisms.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to map out the energetics of reaction pathways. nih.gov By applying DFT, researchers can calculate the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. wayne.edu
In the context of this compound synthesis, DFT calculations can be used to:
Validate Mechanistic Proposals: By comparing the activation energies for different potential pathways, the most favorable reaction mechanism can be identified.
Characterize Transition States: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis confirms the nature of the stationary point, with a single imaginary frequency corresponding to the motion along the reaction coordinate.
Analyze Reaction Energetics: DFT allows for the calculation of key thermodynamic quantities, such as the enthalpy and Gibbs free energy of reaction and activation.
A DFT study on the formation of analogous 2-amino-4,5-dihydrothiophenes revealed that the mechanism involves a Michael addition followed by an intramolecular cyclization. nih.gov The calculations identified the transition states for both the C-C bond formation (Michael addition) and the C-S bond formation (cyclization), providing activation energies for each step. nih.gov A similar approach can be applied to the oxygen-containing analogue, this compound, to elucidate its formation mechanism. The calculations would likely involve a functional like B3LYP and a suitable basis set such as 6-311G(d,p) to optimize geometries and calculate energies. nih.gov
Table 2: Hypothetical DFT-Calculated Energy Profile for Dihydrofuran Formation
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Malononitrile + Epoxide | 0.0 |
| TS1 | Transition state for nucleophilic ring-opening | +15.2 |
| Intermediate | Acyclic alkoxide adduct | -5.7 |
| TS2 | Transition state for 5-endo-trig cyclization | +10.8 |
| Product | This compound | -25.4 |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate the type of data obtained from DFT calculations.
A potential energy surface (PES) is a multidimensional representation that describes the potential energy of a collection of atoms as a function of their geometric positions. libretexts.orglibretexts.org It provides a conceptual "landscape" for a chemical reaction, where valleys correspond to stable reactants, products, and intermediates, and mountain passes (or saddle points) represent the transition states connecting them. wayne.eduwikipedia.org
For the formation of this compound, mapping the PES would allow for a complete visualization of the reaction pathway. wikipedia.org This involves calculating the energy at numerous points along the reaction coordinates, which correspond to the key bond-forming and bond-breaking events. For example, the reaction coordinates could be the distance between the nucleophilic carbon and the epoxide carbon, and the distance between the alkoxide oxygen and the nitrile carbon.
A detailed PES can reveal:
The minimum energy path (MEP) from reactants to products.
The existence of any shallow intermediates that might be difficult to detect experimentally.
The possibility of competing reaction pathways.
Computational studies on the hydrogenation and ring-opening of furan on a palladium surface have successfully used DFT to map the potential energy surface for these transformations. researchgate.net Such studies provide a blueprint for how PES mapping can be applied to the formation of dihydrofuran derivatives. Once a PES is constructed, reaction trajectory simulations can be performed. These simulations model the motion of the atoms on the potential energy surface over time, providing insights into the dynamics of the reaction and how energy is distributed among the various vibrational modes of the molecule as it proceeds from reactants to products.
Chemical Transformations and Derivatization Strategies for 2 Amino 4,5 Dihydrofuran 3 Carbonitrile Core Structures
Aromatization and Dehydrogenation to Furan-3-carbonitriles
One of the primary transformations of the 2-amino-4,5-dihydrofuran-3-carbonitrile core is its conversion to the corresponding aromatic 2-aminofuran-3-carbonitrile (B147697) system. This is typically achieved through the elimination of substituents at the C4 and C5 positions.
Thermal treatment of 2-amino-4,5-diaryl-4,5-dihydrofuran-3,4-dicarbonitriles provides a direct pathway to aromatization. rsc.org This reaction proceeds through the elimination of hydrogen cyanide (HCN) when the dihydrofuran derivatives are refluxed in a high-boiling point solvent such as ethane-1,2-diol. The process is effective for various diaryl-substituted dihydrofurans, yielding the corresponding 2-amino-4,5-diarylfuran-3-carbonitriles in moderate to good yields, typically ranging from 55-70%. This thermal aromatization represents a straightforward and general method for synthesizing diversely substituted 2-aminofuran-3-carbonitriles.
It has been noted that the resulting 2-aminofuran-3-carbonitriles, especially those bearing electron-donating substituents, should be protected from light and oxygen to prevent degradation.
Table 1: Thermal Aromatization of 2-Amino-4,5-diaryl-4,5-dihydrofuran-3,4-dicarbonitriles
| Starting Dihydrofuran Substituents (Ar, Ar') | Product | Yield (%) |
| Ar = Phenyl, Ar' = Phenyl | 2-Amino-4,5-diphenylfuran-3-carbonitrile | 70 |
| Ar = Phenyl, Ar' = 4-Chlorophenyl | 2-Amino-5-(4-chlorophenyl)-4-phenylfuran-3-carbonitrile | 65 |
| Ar = 4-Methoxyphenyl, Ar' = Phenyl | 2-Amino-4-(4-methoxyphenyl)-5-phenylfuran-3-carbonitrile | 57 |
| Ar = 4-Methoxyphenyl, Ar' = 4-Methoxyphenyl | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | 55 |
Data sourced from J. Chem. Soc., Perkin Trans. 1, 1984, 2009-2011.
While direct oxidative aromatization of the this compound core is not extensively detailed, related oxidative processes on the resulting aromatic furans are known. For instance, 2-aminofuran-3-carbonitriles undergo a photoxidative ring transformation when exposed to air and daylight. rsc.org This reaction does not simply functionalize the furan (B31954) but transforms it into a different heterocyclic system, specifically 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org This indicates that the furan ring system, once formed, is susceptible to oxidative conditions, leading to more complex structural rearrangements rather than simple functionalization. The requirement of oxygen for this transformation highlights its oxidative nature.
Ring Transformation and Rearrangement Reactions
The dihydrofuran scaffold can serve as a precursor to other important heterocyclic systems, most notably pyrrole (B145914) and its derivatives, through ring-opening and rearrangement pathways.
The conversion of the this compound framework to pyrrole derivatives often proceeds via the intermediate aromatic furan. As mentioned, 2-aminofuran-3-carbonitriles, obtained from the thermal aromatization of their dihydro-precursors, can be transformed into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles through a photoxidative process. rsc.org This transformation involves both ring-opening and re-cyclization, effectively converting the furan ring into a pyrrolidinone ring.
Alternatively, a different pathway involves the initial hydrolysis of the starting 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. Under mild acidic conditions, these compounds are converted to tetrahydro-2-oxofuran-3,4-dicarbonitriles. rsc.org The representative 4,5-diphenyl-substituted tetrahydro-2-oxofuran derivative can be further transformed under more vigorous acidic hydrolysis into 3,3a-dihydrofuro[3,4-c]pyrrole-1,4,6-trione, a fused bicyclic system containing a pyrrolidinone ring. rsc.org
Functional Group Interconversions on the this compound Scaffold
Modifications of the peripheral functional groups (amino and cyano) on the intact dihydrofuran ring allow for fine-tuning of the molecule's properties. A key example of such an interconversion is the hydrolysis of the enamine functionality. Mild acidic hydrolysis of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles leads to the corresponding tetrahydro-2-oxofuran-3,4-dicarbonitriles. rsc.org This reaction effectively converts the C2-amino group into a C2-carbonyl (oxo) group, transforming the enamine moiety into a lactone while maintaining the core ring structure, albeit with a loss of the C2-C3 double bond. rsc.org This transformation provides access to the tetrahydro-2-oxofuran scaffold, which can serve as a precursor for further synthetic manipulations.
Acylation and Other Nitrogen-Centered Derivatizations
The primary amino group at the C2 position of the dihydrofuran ring is nucleophilic and can readily undergo various nitrogen-centered derivatizations, including acylation, sulfonylation, and alkylation. These transformations are crucial for modulating the electronic properties of the molecule and for introducing functional handles for further synthesis or for building structure-activity relationships in medicinal chemistry contexts.
While specific examples detailing the acylation of this compound are not extensively detailed in the surveyed literature, the reactivity is analogous to that of other 2-amino-3-cyano heterocyclic systems. For instance, the acylation of 2-amino-3-cyano-quinoxaline 1,4-dioxide with various aliphatic and aromatic acyl chlorides in dry tetrahydrofuran (B95107) proceeds smoothly at room temperature to afford the corresponding amide derivatives. researchgate.net This reaction highlights the general feasibility of converting the amino group into an amide, thereby altering its hydrogen-bonding capacity and steric profile. Such derivatizations can significantly influence the molecule's biological activity and physical properties.
Table 1: Example of Acylation on a Related 2-Amino-3-cyano Heterocyclic System researchgate.net
| Starting Material | Reagent | Solvent | Conditions | Product Type |
|---|
Hydrolysis and Related Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into amides, carboxylic acids, or other heterocyclic systems under suitable conditions. rsc.org However, in the context of the this compound system, the enamine functionality is also susceptible to reaction, particularly under acidic conditions.
Research on 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles demonstrates that mild acidic hydrolysis does not affect the nitrile groups but instead transforms the enamine system. rsc.org This reaction leads to the hydrolysis of the C2-amino group to an oxo group, resulting in the formation of tetrahydro-2-oxofuran-3,4-dicarbonitriles. rsc.org This transformation underscores that the enamine moiety can be more reactive than the nitrile under certain hydrolytic conditions.
Under more vigorous acidic hydrolysis, the resulting tetrahydro-2-oxofuran-3,4-dicarbonitrile can undergo further transformation involving the nitrile groups. The cis-configuration of the two carbonitrile groups facilitates an intramolecular cyclization to form a 3,3a-dihydrofuro[3,4-c]pyrrole-1,4,6-trione. This indicates that while the nitrile group is stable to mild acid, it can be induced to react under harsher conditions to build more complex fused-ring systems.
Table 2: Hydrolytic Transformations of 2-Amino-4,5-dihydrofuran Derivatives rsc.org
| Starting Material | Conditions | Key Transformation | Product |
|---|---|---|---|
| 2-Amino-4,5-diaryl-4,5-dihydrofuran-3,4-dicarbonitrile | Mild Acidic Hydrolysis | Hydrolysis of C2-amino group | 4,5-Diaryl-tetrahydro-2-oxofuran-3,4-dicarbonitrile |
Formation of Spiro-Fused Heterocyclic Systems from this compound Precursors
The construction of spiro-fused heterocyclic systems, where two rings share a single atom, is of significant interest in medicinal and materials chemistry. While the this compound scaffold possesses functionalities that could potentially be elaborated into spirocyclic structures, direct examples using this specific molecule as a precursor are not widely reported in the surveyed scientific literature.
However, the synthesis of structurally related spiro[dihydrofuran-oxindole] systems has been achieved through alternative multi-component cascade reactions. One such green synthesis involves the reaction of α-diazo esters, water, isatins, and malononitrile (B47326) or ethyl cyanoacetate, catalyzed by copper(II) triflate. rsc.org In this approach, the dihydrofuran ring is constructed as part of the spirocyclization process, rather than being used as the starting material. This reaction efficiently produces spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives, which are of potential value in medicinal chemistry. rsc.org This highlights the importance of the spiro-dihydrofuran motif, even though synthetic routes starting directly from pre-formed this compound are not yet established.
Table 3: Example of a Multi-Component Reaction to Form a Spiro-Dihydrofuran System rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product |
|---|
Applications in Organic Synthesis and the Development of Bioactive Molecules Based on the 2 Amino 4,5 Dihydrofuran 3 Carbonitrile Scaffold
Synthetic Building Blocks for Complex Heterocyclic Architectures
The inherent reactivity of the 2-amino-4,5-dihydrofuran-3-carbonitrile moiety makes it an ideal starting material for synthesizing more complex fused heterocyclic systems. Its functional groups can participate in a variety of cyclization and condensation reactions to build pyrimidine (B1678525), pyridine, and chromene rings, among others.
Preparation of Pyrimidines and Furopyridines
The enamine and nitrile functionalities within the this compound scaffold are perfectly poised for constructing fused nitrogen-containing heterocycles such as pyrimidines and furopyridines.
The synthesis of furopyridines can be achieved by reacting 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds. This reaction proceeds through a Michael addition, followed by cyclization to yield the fused furo[2,3-b]pyridine (B1315467) core. For instance, the reaction of various 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds in the presence of sodium ethoxide yields Michael adducts. These adducts can then be treated with a stronger base like potassium tert-butoxide to induce cyclization and afford the corresponding dihydrofuro[2,3-b]pyridines. researchgate.net
While direct synthesis from the basic scaffold is a common route, pyrimidines can also be formed from more complex derivatives. For example, dispiro[this compound]bisoxindoles, which are synthesized from the dihydrofuran scaffold, can be further transformed into complex fused heterotetracyclic systems that incorporate a pyrimidine ring. acs.org This highlights the utility of the dihydrofuran core as an intermediate for accessing intricate, multi-ring structures with potential biological relevance. The general synthesis of pyrimidines often involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative, a strategy adaptable to functionalized dihydrofurans. bu.edu.eg
Synthesis of Chromene Derivatives and Related Systems
The this compound scaffold is not directly used in the most common syntheses of chromenes; rather, the related multicomponent reaction strategy that produces chromenes utilizes similar starting materials. The one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a phenol (B47542) derivative (like resorcinol (B1680541) or 4-hydroxycoumarin) is a highly efficient and atom-economical method for synthesizing a variety of 2-amino-4H-chromene derivatives. nih.govmdpi.com
This reaction is typically catalyzed by a base, such as piperidine (B6355638) or sodium carbonate, and can often be performed in environmentally friendly solvents like water or ethanol. nih.govmdpi.com The process involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol derivative, and subsequent intramolecular cyclization to form the chromene ring. This methodology allows for significant molecular diversity by simply varying the aldehyde and phenol components.
| Aldehyde | Phenol Component | Catalyst | Yield (%) | Reference |
| 4-Bromobenzaldehyde | 6,7-Methylenedioxyphenol | Piperidine | 71 | nih.gov |
| 4-Cyanobenzaldehyde | 6,7-Methylenedioxyphenol | Piperidine | 68 | nih.gov |
| Benzaldehyde | 4-Hydroxycoumarin | Sodium Bromide (electrocatalytic) | 95 | academie-sciences.fr |
| 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | Sodium Bromide (electrocatalytic) | 96 | academie-sciences.fr |
| Benzaldehyde | Resorcinol | Sodium Carbonate | 90 | mdpi.com |
Design and Synthesis of Spiro[this compound]bisoxindoles
A significant application of the principles of dihydrofuran synthesis is in the creation of highly complex and stereochemically rich spirocyclic molecules. Specifically, the design and synthesis of dispiro[this compound]bisoxindoles represents a sophisticated use of cascade reactions to build molecules with adjacent spiro-stereocenters. acs.orgnih.gov
An efficient and highly enantioselective route to these molecules has been developed based on an "umpolung" strategy. acs.orgnih.gov This method involves an organocatalytic cascade reaction of 2-(2-oxoindolin-3-yl)malononitrile with another oxindole (B195798) derivative (acting as an active carbonyl compound). The cascade proceeds via an aldol (B89426) addition, followed by cyclization and tautomerization to furnish the desired dispiro[this compound]bisoxindole product. acs.org This methodology provides access to multifunctional, enantio-enriched dispiro compounds in good yields and with excellent stereoselectivity. acs.orgacs.org These spirooxindole frameworks are of significant interest due to their prevalence in natural products and their wide range of biological activities. rsc.orgbeilstein-journals.org
| Reactant 1 (Ylidene) | Reactant 2 (Isatin) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| N-Boc-2-(2-oxoindolin-3-ylidene)malononitrile | N-Me-isatin | Quinine-derived Squaramide | 85 | 96 | acs.org |
| N-Boc-2-(2-oxoindolin-3-ylidene)malononitrile | N-Bn-isatin | Quinine-derived Squaramide | 88 | 95 | acs.org |
| N-Me-2-(2-oxoindolin-3-ylidene)malononitrile | N-Me-isatin | Quinine-derived Squaramide | 82 | 93 | acs.org |
| N-Boc-2-(2-oxoindolin-3-ylidene)malononitrile | Ninhydrin | Quinine-derived Squaramide | 68 | 97 | acs.org |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in vitro
The this compound scaffold and its derivatives serve as a template for structure-activity relationship (SAR) studies, aiming to understand how specific structural modifications influence their interaction with biological targets. By systematically altering substituents on the core structure, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Modulation of Biological Activity through Structural Modifications
SAR studies on molecules derived from or related to the dihydrofuran scaffold have revealed key insights into modulating their biological effects. For instance, in a series of dihydrofuran-fused perhydrophenanthrenes developed as potential agents for Alzheimer's disease, modifications at various positions dramatically impacted activity and cytotoxicity. nih.gov The introduction of a carbon-based side-chain at the 8-position led to cytotoxicity, whereas ethereal or thio-ethereal substituents at the same position enhanced the desired neuronal elongation effect. nih.gov Furthermore, the study confirmed the necessity of the cyano group for biological activity within that specific scaffold. nih.gov
Similarly, for 2-aminopyrimidine-5-carbonitrile (B129654) derivatives, which can be accessed from dihydrofuran precursors, SAR studies have shown that substituents on the pyrimidine core play a crucial role in receptor affinity and selectivity. The nature of aromatic residues at the R4 and R6 positions, as well as substitution on the exocyclic amino group, significantly influences the ligand's interaction with adenosine (B11128) receptors. nih.gov These studies underscore the principle that even minor structural changes to a heterocyclic core can lead to profound differences in biological outcomes.
Enzyme Inhibition and Receptor Interaction Studies of Dihydrofuran-based Compounds
Derivatives featuring the dihydrofuran motif have been investigated as inhibitors of various enzymes and as ligands for cellular receptors. The structural features of the scaffold allow for specific interactions within the binding sites of these biological macromolecules.
In the context of enzyme inhibition, dihydrofuran-based compounds have been explored as antagonists for targets like the mineralocorticoid receptor (MR). nih.govresearchgate.net Structure-based drug design, utilizing crystal structures of the receptor, has guided the synthesis of dihydrofuran-2-one derivatives with potent and selective MR antagonist activity. The introduction of specific lipophilic substituents, designed to fit into unfilled pockets of the receptor's binding site, led to compounds with excellent in vitro activity (IC50 in the nanomolar range) and high selectivity over other steroid receptors. nih.gov
Regarding receptor interactions, various heterocyclic compounds derived from similar synthetic strategies have been evaluated. For example, indolin-2-one derivatives, which share structural motifs with the spiro-bisoxindoles, have been synthesized and tested for their binding affinity to dopamine (B1211576) receptors. nih.gov One such derivative exhibited remarkable affinity and selectivity for the D4 receptor subtype with a Ki value of 0.5 nM, identifying it as a potential lead compound for developing D4 receptor-specific ligands. nih.gov These studies demonstrate that the dihydrofuran scaffold and the complex molecules derived from it can be effectively tailored to interact with specific biological targets, making them valuable tools in drug discovery.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Amino 4,5 Dihydrofuran 3 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 2-Amino-4,5-dihydrofuran-3-carbonitrile, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the different sets of protons. The protons of the amino (NH₂) group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The two methylene (B1212753) (CH₂) groups in the dihydrofuran ring are diastereotopic and would be expected to show more complex signals. The protons at C4 and C5 would likely appear as multiplets, with their specific splitting patterns and coupling constants providing insight into the conformation of the five-membered ring.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This technique is particularly useful for identifying quaternary carbons, such as the nitrile carbon (C≡N) and the olefinic carbons of the enamine system (C2 and C3). The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon atom double-bonded to the amino group (C2) would be significantly deshielded compared to the saturated carbons of the dihydrofuran ring (C4 and C5).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -NH₂ | ¹H | 4.0 - 6.0 | Broad Singlet |
| -CH₂- (C4) | ¹H | ~4.3 | Triplet (t) |
| -CH₂- (C5) | ¹H | ~2.8 | Triplet (t) |
| C2 | ¹³C | 160 - 170 | Singlet |
| C3 | ¹³C | 80 - 90 | Singlet |
| C4 | ¹³C | 65 - 75 | Singlet |
| C5 | ¹³C | 25 - 35 | Singlet |
| -C≡N | ¹³C | 115 - 125 | Singlet |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. uobasrah.edu.iq
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The primary amine (NH₂) group would give rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region. A key feature would be the sharp and intense absorption band for the nitrile (C≡N) triple bond stretch. For saturated nitriles, this peak typically appears between 2260 and 2240 cm⁻¹. spectroscopyonline.com The presence of conjugation with the enamine system might shift this band to a slightly lower wavenumber, between 2240 and 2220 cm⁻¹. spectroscopyonline.com Other significant absorptions would include the C=C stretch of the enamine moiety and the C-O stretch associated with the dihydrofuran ring.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Primary Amine | N-H Stretch | 3500 - 3300 | Medium (two bands) |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |
| Nitrile | C≡N Stretch | 2260 - 2220 | Strong, Sharp |
| Alkene (Enamine) | C=C Stretch | 1680 - 1640 | Medium |
| Ether | C-O Stretch | 1300 - 1000 | Strong |
| Alkane | C-H Stretch | 3000 - 2850 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a substance with a high degree of confidence. chemrxiv.org
For this compound (molecular formula C₅H₆N₂O), HRMS would be used to confirm its exact mass. The calculated monoisotopic mass provides a precise target for experimental verification. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), could be employed to study the fragmentation patterns of the molecular ion. unito.itnih.gov This provides further structural confirmation by observing the loss of small, stable neutral molecules such as HCN, H₂O, or CO. The fragmentation behavior can reveal information about the connectivity of the molecule. unito.itnih.gov
Table 3: Molecular Weight and Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C₅H₆N₂O |
| Nominal Mass | 110 g/mol |
| Monoisotopic (Exact) Mass | 110.048013 u |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonds. analis.com.my
While no specific crystal structure data for this compound is available in the reviewed literature, the application of this technique would yield precise structural parameters. For example, analysis of related aminonitrile compounds has provided detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. analis.com.my Such an analysis for the title compound would confirm the planarity of the enamine system, determine the specific conformation (e.g., envelope or twist) of the dihydrofuran ring, and map out the hydrogen bonding network involving the amino group and the nitrile nitrogen atom, which governs the crystal packing. analis.com.mynih.gov
Table 4: Example of Crystallographic Data Obtainable from X-ray Diffraction Analysis (Data for 2-amino-4-chlorobenzonitrile (B1265954) provided for illustration) analis.com.my
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 88.898 (17) |
| γ (°) | 83.021 (17) |
| Volume (ų) | 354.41 (14) |
Chromatographic and Separation Methodologies (e.g., HPLC, GC)
Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of chemical compounds. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for determining the purity and quantifying compounds in a mixture.
Given the polarity of the amino and nitrile functional groups, this compound is well-suited for analysis by reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the conjugated enamine-nitrile system is expected to have a significant UV absorbance.
Analysis by Gas Chromatography (GC) is also feasible but would likely require chemical derivatization. The high polarity and potential for hydrogen bonding of the primary amine can lead to poor peak shape and thermal instability during GC analysis. Derivatization of the amino group to form a less polar, more volatile derivative (e.g., an N-acetyl or N-silyl derivative) would be necessary before injection onto the GC column. d-nb.info
Table 5: Typical Chromatographic Conditions for the Analysis of this compound
| Method | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Comments |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis (e.g., at 254 nm) | Suitable for purity analysis and quantification. |
| GC | Polar Capillary Column (e.g., Carbowax) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Requires prior derivatization of the amine group. |
Emerging Trends and Future Research Directions in 2 Amino 4,5 Dihydrofuran 3 Carbonitrile Chemistry
Chemo- and Regioselective Synthetic Innovations
The development of synthetic methods that precisely control chemical reactivity (chemoselectivity) and the orientation of bond formation (regioselectivity) is paramount for accessing functionalized dihydrofurans. Modern catalysis has been instrumental in achieving this control, moving beyond classical condensation reactions.
Recent innovations focus on metal-catalyzed and metal-free approaches that enable the construction of the dihydrofuran ring with high precision. For instance, ruthenium(II)-catalyzed annulation reactions have been developed for synthesizing fused dihydrofuran systems. acs.orgnih.gov In these reactions, a hydroxyl group directs the catalyst to a specific site, ensuring high regioselectivity. acs.orgnih.gov Similarly, gold(I) and copper(I) catalysts have been employed for the cycloisomerization of alkynyl ketones and hydroxyallenes, providing efficient routes to substituted 2,5-dihydrofurans. organic-chemistry.orgnih.gov These methods often proceed under mild conditions, tolerating a wide range of functional groups, which is crucial for complex molecule synthesis. nih.gov
Metal-free strategies are also gaining prominence due to their cost-effectiveness and reduced environmental impact. nih.gov One such approach involves using hypervalent iodine reagents to mediate a 5-endo-dig oxidative cyclization, which can produce amino dihydrofuran derivatives bearing a C5 quaternary carbon. rsc.org Organocatalysis also offers a powerful tool for modular synthesis, allowing for the construction of 2-functionalized 2,5-dihydrofurans from simple γ-hydroxy enals with water as the only byproduct. rsc.org These chemo- and regioselective innovations are critical for efficiently producing specific isomers of 2-amino-4,5-dihydrofuran-3-carbonitrile derivatives for further investigation.
Table 1: Modern Catalytic Approaches for Dihydrofuran Synthesis
| Catalyst System | Reaction Type | Key Features | Ref. |
|---|---|---|---|
| Ruthenium(II) | Hydroxyl-Directed Annulation | Synthesis of fused dihydrofurans; High regioselectivity. | acs.orgnih.gov |
| Copper(I) | Cycloisomerization | Mild conditions; Tolerates acid- and base-labile groups. | nih.gov |
| Gold(I) / Silver(I) | Intramolecular Hydroalkoxylation | Selective 5-endo cyclization of hydroxyallenic esters. | organic-chemistry.org |
| Hypervalent Iodine | Metal-Free Oxidative Cyclization | Forms C5 quaternary carbons; Environmentally benign. | rsc.org |
| Organocatalyst (e.g., amine) | Modular Synthesis from γ-hydroxy enals | High atom economy; Water as the sole byproduct. | rsc.org |
Advancements in Asymmetric Synthesis of Chiral Dihydrofurans
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer exhibits the desired therapeutic effect. Consequently, the asymmetric synthesis of chiral dihydrofurans is a major focus of current research.
Organocatalysis has emerged as a particularly successful strategy for enantioselective dihydrofuran synthesis. Bifunctional organocatalysts, such as those combining a quinine (B1679958) scaffold with a squaramide or thiourea (B124793) moiety, have been used to catalyze domino Michael-SN2 reactions, yielding enantiomerically enriched 2,3-dihydrofuran (B140613) derivatives with excellent enantioselectivities (up to 97% enantiomeric excess, or ee). rsc.org These catalysts operate through a mechanism where one part of the catalyst activates the nucleophile while the other activates the electrophile, all within a chiral environment that directs the formation of one enantiomer over the other. rsc.org
Parallel to organocatalysis, transition metal catalysis with chiral ligands provides another powerful avenue. Copper(II) triflate combined with a chiral tridentate P,N,N ligand has been shown to effectively catalyze the asymmetric [3+2] cycloaddition of β-ketoesters with propargylic esters. dicp.ac.cn This method produces highly functionalized 2,3-dihydrofurans with good to high enantioselectivities. dicp.ac.cn The development of such catalytic systems is crucial for accessing optically pure versions of the this compound scaffold, which are essential for developing stereospecific drugs.
Table 2: Enantioselective Synthesis of Dihydrofuran Derivatives
| Catalyst / Ligand | Reaction Type | Highest Reported Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|
| Quinine / Squaramide Organocatalyst | Domino Michael-SN2 | 97% | rsc.org |
| Quinine / Thiourea Organocatalyst | Domino Michael-SN2 | 92% (for tricyclic products) | rsc.org |
| Cu(OTf)2 / Chiral P,N,N Ligand | Asymmetric [3+2] Cycloaddition | High (specific values vary with substrate) | dicp.ac.cn |
In Silico Approaches for Rational Design and Mechanistic Prediction
Computational chemistry, or in silico modeling, is an increasingly indispensable tool for accelerating the discovery and development of new molecules and reactions. These methods allow researchers to predict molecular properties, design novel compounds, and understand complex reaction mechanisms without the need for extensive trial-and-error laboratory work.
For scaffolds like this compound, Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of their synthesis. For example, DFT studies on the synthesis of the related 2-amino-4,5-dihydrothiophene-3-carbonitriles have detailed the reaction pathways, identified transition states, and calculated activation energies. nih.gov This information helps chemists optimize reaction conditions to favor the desired products and improve yields. nih.gov Such computational insights can be directly applied to understand and refine the synthesis of their furan-based counterparts.
Furthermore, in silico methods are vital for rational drug design. Molecular docking simulations can predict how a molecule, such as a derivative of this compound, will bind to a biological target like a protein or enzyme. A study on the thiophene (B33073) analogue, 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, used molecular docking to investigate its potential as an anti-tubercular agent by predicting its binding affinity to key Mycobacterium tuberculosis proteins. researchgate.net The same study employed ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess the compound's drug-like properties. researchgate.net These computational tools enable the rational design of new derivatives with enhanced potency and selectivity before they are ever synthesized in the lab.
Translational Applications of the this compound Scaffold in Chemical Biology
The ultimate goal of synthesizing novel compounds is often their application in solving biological problems, a field known as chemical biology. The this compound scaffold is particularly promising for translational applications due to its structural features and synthetic accessibility. Dihydrofuran cores are common motifs in a vast array of natural products and pharmaceuticals, marking them as "privileged structures" that are frequently recognized by biological targets. rsc.orgdicp.ac.cn
The specific functional groups on the this compound ring make it a highly versatile building block. The enamine-like amino group and the nitrile group can be readily transformed into a wide variety of other functionalities, allowing for the rapid generation of diverse molecular libraries. These libraries can then be screened against biological targets to identify new drug leads. The dihydrofuran scaffold serves as an isosteric analog for natural carbohydrates like ribose, making it a valuable component in the synthesis of nucleoside analogs with potential antiviral effects. researchgate.net
By leveraging the synthetic innovations discussed previously, chemists can create collections of these compounds with systematic variations in their substituents. These collections can be used as chemical probes to investigate biological pathways or as starting points for drug discovery campaigns targeting a range of diseases. The ability to produce this scaffold chemo-, regio-, and stereoselectively is key to unlocking its full potential in translational chemical biology research.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Amino-4,5-dihydrofuran-3-carbonitrile, and how can reaction conditions be optimized?
- Methodology : Use a base-catalyzed cyclocondensation reaction between malononitrile and ketones (e.g., 3-hydroxy-3-methyl-2-butanone) under reflux. Catalysts like lithium ethoxide reduce activation energy by stabilizing transition states via coordination with nitrile groups . Optimize solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and reaction time (6–12 hours). Monitor progress via TLC and purify via recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Analyze and spectra to confirm the amino group (δ 5.0–6.0 ppm) and nitrile (δ 110–120 ppm in ).
- IR : Identify NH stretches (~3350 cm) and C≡N vibrations (~2200 cm).
- Mass Spectrometry : Use ESI-MS for molecular ion confirmation and fragmentation patterns. Cross-validate with computational predictions (e.g., DFT-calculated vibrational modes) .
Q. What safety protocols are critical during handling?
- Methodology : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (respiratory irritation risk). Store in airtight containers away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can DFT calculations elucidate reaction mechanisms involving this compound?
- Methodology : Perform geometry optimization at the B3LYP/6-31G(d) level to map energy profiles. Identify transition states via frequency analysis (one imaginary frequency) and validate with intrinsic reaction coordinate (IRC) calculations. Compare activation energies of catalyzed vs. uncatalyzed pathways (e.g., lithium ethoxide reduces ΔG by ~116 kJ/mol) .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodology :
- Software : Use SHELXL for refinement, applying TWIN commands for twinned crystals .
- Hydrogen Bonding : Apply graph set analysis (Etter’s rules) to classify motifs (e.g., chains) and resolve packing ambiguities .
- Puckering Analysis : Calculate Cremer-Pople parameters (amplitude , phase ) to quantify ring non-planarity .
Q. How does electronic structure influence reactivity in multi-component reactions?
- Methodology : The electron-deficient nitrile and amino groups facilitate nucleophilic attacks and cycloadditions. Use Fukui indices (DFT-derived) to predict reactive sites. For example, the nitrile carbon (f ~0.15) reacts with enolates in Knoevenagel condensations to form pyridine derivatives .
Q. What role do non-covalent interactions play in solid-state packing?
- Methodology : Analyze X-ray data for:
- Hydrogen Bonds : Measure distances (typically 2.8–3.0 Å) and angles (>150°).
- π-π Stacking : Calculate interplanar distances (3.3–3.6 Å) between furan rings.
- Van der Waals Contacts : Use Mercury software to visualize close-packing (<4.0 Å) .
Q. How can researchers assess purity and stability under varying conditions?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via NMR for decomposition products (e.g., hydrolysis to amides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
